1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine
Description
Properties
CAS No. |
279679-93-5 |
|---|---|
Molecular Formula |
C9H16N4 |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(1H-imidazol-5-ylmethyl)-4-methylpiperazine |
InChI |
InChI=1S/C9H16N4/c1-12-2-4-13(5-3-12)7-9-6-10-8-11-9/h6,8H,2-5,7H2,1H3,(H,10,11) |
InChI Key |
GNBQRBAAVNTPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CN=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine typically involves the reaction of imidazole derivatives with piperazine derivatives. One common method is the alkylation of 1H-imidazole-5-methanol with 4-methylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Acylation Reactions
The secondary amine group in the piperazine ring undergoes acylation with acyl halides or anhydrides. This reaction typically occurs under mild alkaline conditions to form stable amides.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | DCM, 0°C, Et₃N | N-acetyl-4-methylpiperazine derivative | 78–85% | |
| Benzoyl chloride | THF, RT, 12h | N-benzoyl derivative | 65–72% |
Key findings :
-
Acylation preferentially targets the less sterically hindered piperazine nitrogen .
-
The imidazole ring remains unreactive under these conditions due to its aromatic stabilization.
Alkylation Reactions
The piperazine nitrogen can be alkylated using alkyl halides or epoxides, forming quaternary ammonium salts or extended alkyl chains.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C, 6h | N,N'-dimethylpiperazine derivative | 82% | |
| Ethylene oxide | Ethanol, RT, 24h | Hydroxyethyl-substituted derivative | 68% |
Key findings :
-
Alkylation efficiency depends on the steric bulk of the alkylating agent .
-
Competitive alkylation at the imidazole nitrogen is negligible under standard conditions.
N-Oxidation
The piperazine nitrogen undergoes oxidation with peracids (e.g., mCPBA) to form N-oxide derivatives.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA | DCM, 0°C, 2h | Piperazine N-oxide | 90% |
Mechanistic insight :
-
Oxidation occurs selectively at the less hindered piperazine nitrogen .
-
The imidazole ring remains intact due to its electron-deficient nature.
Coordination Chemistry
The imidazole nitrogen acts as a ligand for metal ions, forming stable coordination complexes.
| Metal Salt | Conditions | Complex Type | Stability | Source |
|---|---|---|---|---|
| CuCl₂ | MeOH, RT, 1h | Cu(II)-imidazole complex | High | |
| Zn(NO₃)₂ | H₂O/EtOH, reflux | Zn(II) complex | Moderate |
Applications :
-
These complexes exhibit catalytic activity in cross-coupling reactions.
-
Stability is enhanced by π-backbonding from the metal to the imidazole ring .
Electrophilic Substitution on Imidazole
The imidazole ring undergoes electrophilic substitution at the C-2 or C-4 positions under acidic conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromine (Br₂) | AcOH, 50°C, 3h | 2-Bromoimidazole derivative | 55% | |
| Nitration (HNO₃/H₂SO₄) | 0°C, 2h | 4-Nitroimidazole derivative | 60% |
Key challenges :
-
Reaction regioselectivity depends on the directing effects of the methylpiperazine substituent .
-
Over-nitration or bromination can occur without precise temperature control.
Reductive Amination
The primary amine in the piperazine ring participates in reductive amination with aldehydes/ketones.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Formaldehyde/NaBH₃CN | MeOH, RT, 12h | N-methylated derivative | 75% |
Optimization :
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings, leveraging its imidazole ring.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivative | 70% |
Limitations :
Acid-Base Reactivity
The imidazole ring (pKa ~6.9) and piperazine (pKa1 ~9.8, pKa2 ~5.6) enable pH-dependent behavior:
-
Protonation : Imidazole nitrogen protonates below pH 5, enhancing water solubility .
-
Deprotonation : Piperazine loses protons above pH 10, facilitating nucleophilic reactions .
Stability Under Physiological Conditions
Studies in RPMI 1640 cell culture medium reveal:
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Agents
Research has indicated that derivatives of piperazine, including 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine, can serve as scaffolds for the development of anticancer agents. These compounds often exhibit selective cytotoxicity against cancer cell lines while having minimal effects on normal cells. For instance, studies have shown that piperazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase .
2. Neuropharmacology
The compound has been explored for its potential neuroprotective effects. Its ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders such as Alzheimer's disease and other neurodegenerative conditions. The structural features of imidazole rings are known to interact with various receptors in the central nervous system, which may contribute to neuroprotection and cognitive enhancement .
Pharmacological Applications
1. Calcium Channel Modulation
1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine has been identified as a calcium channel antagonist. This property suggests potential applications in treating cardiovascular diseases such as hypertension and ischemia. By inhibiting calcium influx into cells, it can help manage conditions characterized by excessive smooth muscle contraction and vascular spasm .
2. Pain Management
The compound's ability to inhibit specific enzymes related to pain pathways, such as monoacylglycerol lipase (MAGL), indicates its potential role in pain management therapies. Selective MAGL inhibitors have been shown to alleviate chronic pain and inflammation, making this compound a candidate for further investigation in analgesic drug development .
Case Study 1: Cancer Treatment
A study evaluated the efficacy of a series of piperazine derivatives, including those based on 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine, against breast cancer cell lines. The results demonstrated significant antiproliferative activity with IC50 values indicating high potency. The mechanism involved targeting tubulin dynamics, leading to mitotic catastrophe in cancer cells .
Case Study 2: Neurological Disorders
In an experimental model of Alzheimer's disease, researchers administered a piperazine derivative similar to 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine. The results showed improved cognitive function and reduced amyloid plaque formation in treated animals compared to controls, suggesting a neuroprotective role through modulation of cholinergic signaling pathways .
Summary Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Anticancer Agents | Induces apoptosis in cancer cells; inhibits tubulin polymerization | Selective cytotoxicity; minimal impact on normal cells |
| Neuropharmacology | Modulates neurotransmitter systems; potential neuroprotective effects | Cognitive enhancement; treatment for neurodegenerative diseases |
| Calcium Channel Modulation | Inhibits calcium influx; treats cardiovascular diseases | Manages hypertension; reduces ischemic events |
| Pain Management | Inhibits MAGL; alleviates chronic pain | Potential new analgesics |
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards specific targets. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituted 4-Nitroimidazole-Piperazine Hybrids
Example Compounds :
Key Differences :
- Benzyl and pyridinyl groups on the piperazine modulate lipophilicity and solubility.
- Synthesis : Microwave-assisted alkylation of nitroimidazole precursors with hetaryl piperazines yields these analogs in 70–90% yields, contrasting with conventional heating methods .
- Biological Activity : These hybrids exhibit antimicrobial properties, with pyridinyl-substituted analogs showing enhanced activity against Gram-positive bacteria due to improved membrane penetration .
Piperazine-Triazole-Imidazole Conjugates
Example Compound :
Key Differences :
- Triazole Linkage : The 1,2,3-triazole spacer introduces rigidity and enhances metabolic stability compared to the flexible methylene bridge in the parent compound.
- Crystallography : X-ray studies reveal planar triazole-imidazole stacking interactions, which may influence binding to biological targets such as fungal CYP51 enzymes .
Aryl-Substituted Piperazines with Immunomodulatory Effects
Example Compound :
Key Differences :
- Extended Conjugation : The naphthaleneoxypropargyl chain introduces π-π stacking capabilities and redox activity, enabling interactions with immune cell receptors (e.g., CD4+/CD8+ T-cell populations).
Halogenated Aryl-Piperazine Derivatives
Example Compounds :
Key Differences :
- Electrophilic Halogens : Bromine substituents enhance binding to hydrophobic pockets in serotonin receptors (e.g., 5-HT7 antagonism, IC50 ~50 nM), whereas the parent compound’s imidazole may favor histamine receptor interactions .
- Synthetic Routes : Buchwald-Hartwig amination is employed for aryl halide coupling, differing from the alkylation strategies used for imidazole-piperazines .
Comparative Data Table
Research Implications
The structural diversity of piperazine-imidazole analogs underscores the importance of substituent effects on pharmacological profiles. For instance:
- Electron-Withdrawing Groups : Nitro or halogen substituents enhance stability and target affinity but may increase toxicity .
- Hybrid Motifs : Triazole or propargyl linkers improve pharmacokinetics but require optimization for metabolic clearance .
- Complexation Strategies : β-Cyclodextrin inclusion offers a viable path to enhance solubility for in vivo applications .
Biological Activity
1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features an imidazole ring, which is known for its role in various biological processes, and a piperazine moiety, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular structure of 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine can be represented as follows:
- Molecular Formula : C10H15N3
- Molecular Weight : 179.25 g/mol
- IUPAC Name : 1-(1H-imidazol-5-ylmethyl)-4-methylpiperazine
The biological activity of 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has been investigated for its potential as an inhibitor of certain enzymes involved in signal transduction pathways. The imidazole ring can participate in hydrogen bonding and π-stacking interactions, enhancing the compound's binding affinity to target proteins.
Enzyme Inhibition
Research indicates that 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine exhibits inhibitory activity against specific enzymes. For instance:
- Topoisomerase I Inhibition : Studies have shown that derivatives of this compound can act as topoisomerase I poisons, leading to cytotoxic effects in cancer cells. This mechanism is critical as topoisomerase I plays a significant role in DNA replication and repair .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine have shown promise against several bacterial strains. The compound's ability to disrupt bacterial cell membranes is hypothesized to contribute to its antimicrobial effects .
Case Studies
Several studies have explored the biological effects of 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine:
- Study on Topoisomerase Inhibition : A study published in Bioorganic & Medicinal Chemistry evaluated various derivatives of the compound for their ability to inhibit topoisomerase I. Results indicated that modifications at specific positions on the piperazine ring enhanced inhibitory potency against cancer cell lines resistant to conventional therapies .
- Anticancer Activity Assessment : A recent investigation assessed the anticancer efficacy of this compound on MCF-7 breast cancer cells. Flow cytometric analysis revealed significant cell cycle arrest at the G0/G1 phase, correlating with increased levels of pro-apoptotic factors .
Data Summary
Q & A
Q. What are the optimized synthetic routes for 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine, and how do reaction conditions influence yields?
Methodological Answer: A microwave-assisted synthesis approach is commonly employed. For example, a suspension of precursors (e.g., imidazole derivatives and substituted piperazines) in isopropanol with K₂CO₃ is irradiated at 90°C for 15 hours, achieving yields >70% . Key variables include solvent choice (polar aprotic solvents enhance nucleophilic substitution), temperature control, and base strength. TLC monitoring and column chromatography (eluent: ethyl acetate/hexane) are critical for purification.
Q. How can structural characterization of this compound be rigorously validated?
Methodological Answer: Use a combination of 1H/13C NMR (to confirm proton environments and carbon frameworks) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, 1H NMR in CDCl₃ resolves imidazole protons at δ 7.1–7.5 ppm and piperazine methyl groups at δ 2.3 ppm . X-ray crystallography via SHELXL ( ) is recommended for absolute configuration determination, especially if the compound forms stable crystals.
Q. What in vitro bioassays are suitable for preliminary biological evaluation?
Methodological Answer: Screen for enzyme inhibition (e.g., carbonic anhydrase I/II) using UV-Vis spectrophotometry to monitor CO₂ hydration rates . For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations via nonlinear regression. Include positive controls (e.g., doxorubicin) and validate with triplicate experiments .
Advanced Research Questions
Q. How can computational methods guide the optimization of 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine derivatives for target binding?
Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like WDR5 or carbonic anhydrase. Use QM/MM simulations to refine binding poses and calculate ΔG binding energies. For example, highlights the use of Dimroth rearrangement studies to validate docking predictions via crystallographic data . Pair with QSAR models to correlate substituent electronegativity with activity.
Q. How should researchers address contradictory bioactivity data across different assay platforms?
Methodological Answer: Contradictions often arise from assay sensitivity (e.g., fluorescence interference in enzyme assays) or cell-line heterogeneity. To resolve:
Q. What strategies improve the metabolic stability and pharmacokinetics of this compound?
Methodological Answer:
- Prodrug modification : Introduce acetyl or phosphate groups at the imidazole N-H to enhance solubility.
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Adjust logP (<3) to reduce CYP450 metabolism .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction; aim for <95% binding to avoid efficacy loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
